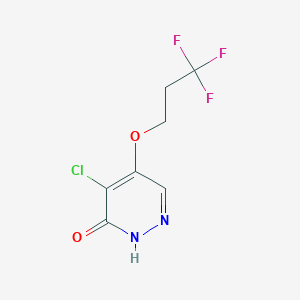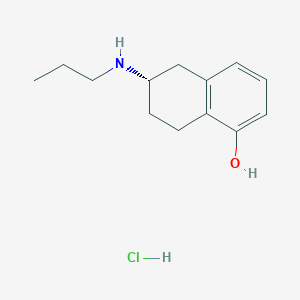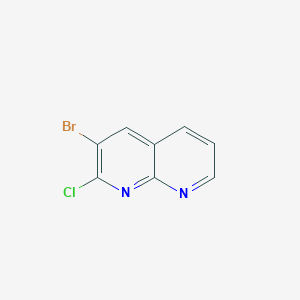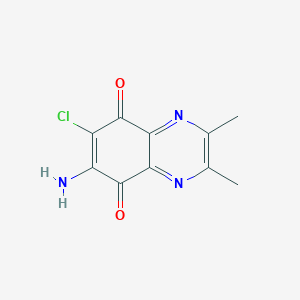
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone precursor with 3,3,3-trifluoropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloro or trifluoropropoxy groups.
Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituent.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized pyridazinones.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds in the pyridazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action for 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrimidine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrazine
Uniqueness
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoropropoxy group, in particular, can impart unique electronic and steric properties that differentiate it from other similar compounds.
Properties
CAS No. |
1346697-63-9 |
|---|---|
Molecular Formula |
C7H6ClF3N2O2 |
Molecular Weight |
242.58 g/mol |
IUPAC Name |
5-chloro-4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(3-12-13-6(5)14)15-2-1-7(9,10)11/h3H,1-2H2,(H,13,14) |
InChI Key |
ZGINRHDCNSWJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1OCCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one](/img/structure/B11871267.png)

![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)




![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)


![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
